molecular formula C3H12Cl2N2O B057416 2,3-Diaminopropan-1-ol dihydrochloride CAS No. 52393-59-6

2,3-Diaminopropan-1-ol dihydrochloride

Cat. No. B057416
CAS RN: 52393-59-6
M. Wt: 163.04 g/mol
InChI Key: IKBUWJHUBADHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diaminopropan-1-ol dihydrochloride is a chemical compound of interest due to its utility in various synthetic and analytical applications. It serves as a precursor in the synthesis of complex molecules and has been studied for its role in forming compounds with potential applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds, such as N,N'-diacyl-1,3-diaminopropan-2-ols, involves the treatment of 1,3-diaminopropan-2-ol with acid chlorides, yielding amide isosteres of 1,3-diacylglycerols in significant yields. These compounds are synthesized through reactions involving ether or THF in the presence of triethylamine and catalytic amounts of 4-dimethylaminopyridine, followed by acylation of the secondary alcohol function with carboxylic acids (Mergen et al., 1991).

Molecular Structure Analysis

The crystal structure and magnetic properties of copper(II) complexes based on derivatives of 1,3-diaminopropan-2-ol have been studied, revealing significant insights into the molecular architecture and interactions within these complexes. These studies provide a foundational understanding of the molecular structure of compounds derived from 1,3-diaminopropan-2-ol (Tupolova et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 1,3-diaminopropan-2-ol derivatives has been explored in various contexts, including their potential in forming Schiff bases and in intramolecular cyclization reactions. These reactions highlight the versatility and reactivity of the diaminopropanol scaffold in synthesizing a wide range of chemical structures with diverse properties (Warad et al., 2018).

Scientific Research Applications

Synthesis and Chemical Properties

2,3-Diaminopropan-1-ol dihydrochloride is a versatile compound used in various chemical syntheses and applications. A study highlighted its role as an important intermediate in organic synthesis, finding applications in the production of fine chemicals, medicines, dyes, and pesticides. The research also explored the optimal conditions for synthesizing 2,3-Diaminopropan-1-ol dihydrochloride from waste liquid, achieving a yield of over 50% under specific conditions (Xie, 2009).

Another study discussed the crystal structure and magnetic properties of a binuclear copper(II) complex based on 1,3-diaminopropan-2-ol N,N′-bis(3-formyl-5-tert-butylsalicylidene), showing the importance of 2,3-Diaminopropan-1-ol dihydrochloride in studying magnetic interactions in metal complexes (Tupolova et al., 2011).

Application in Pharmaceutical and Biological Research

1,3-diaminopropan-2-ol derivatives synthesized using eco-friendly methods demonstrated relaxant activity on isolated rat tracheal rings, indicating potential pharmaceutical applications, specifically as an anti-asthma drug (López et al., 2017).

Furthermore, the compound's role in the synthesis of selective inhibitors for the glycine transporter type 1, which are important in treating central nervous system disorders, showcases its significance in medicinal chemistry (Rahman et al., 2007).

Safety And Hazards

The safety information for 2,3-Diaminopropan-1-ol dihydrochloride indicates that it may be harmful if swallowed, fatal in contact with skin, and may cause severe skin burns and eye damage . It may also cause an allergic skin reaction and breathing difficulties if inhaled . It is harmful to aquatic life .

properties

IUPAC Name

2,3-diaminopropan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O.2ClH/c4-1-3(5)2-6;;/h3,6H,1-2,4-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBUWJHUBADHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diaminopropan-1-ol dihydrochloride

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